2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]
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Overview
Description
2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] is an organic compound characterized by the presence of two benzamide groups connected via a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] typically involves the reaction of N-(propan-2-yl)benzamide with a disulfide-forming reagent. One common method is the oxidative coupling of thiol precursors under controlled conditions. The reaction can be carried out in the presence of oxidizing agents such as iodine or hydrogen peroxide, which facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling methods. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzamide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the specific reaction conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological processes involving disulfide bonds, such as protein folding and redox signaling.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] involves its ability to form and break disulfide bonds. This property allows it to interact with biological molecules that contain thiol groups, such as proteins and enzymes. By modulating the redox state of these molecules, the compound can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Disulfanediylbis[N-(2-hydroxypropyl)benzamide]
- 2,2’-Disulfanediylbis[N-(sec-butyl)benzamide]
Uniqueness
2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2620-87-3 |
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Molecular Formula |
C20H24N2O2S2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
N-propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C20H24N2O2S2/c1-13(2)21-19(23)15-9-5-7-11-17(15)25-26-18-12-8-6-10-16(18)20(24)22-14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
PZBWANKTXWLJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(C)C |
Origin of Product |
United States |
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